molecular formula C5H4F3NOS B13989863 4-Thiazolemethanol, 5-(trifluoromethyl)-

4-Thiazolemethanol, 5-(trifluoromethyl)-

Cat. No.: B13989863
M. Wt: 183.15 g/mol
InChI Key: XANYMJZJBACOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazolemethanol, 5-(trifluoromethyl)- is a thiazole derivative characterized by a hydroxymethyl (-CH2OH) group at the 4-position and a trifluoromethyl (-CF3) group at the 5-position of the thiazole ring. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing properties of the -CF3 group, which enhances stability and modulates reactivity.

Properties

Molecular Formula

C5H4F3NOS

Molecular Weight

183.15 g/mol

IUPAC Name

[5-(trifluoromethyl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)4-3(1-10)9-2-11-4/h2,10H,1H2

InChI Key

XANYMJZJBACOHU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Thiazolemethanol, 5-(trifluoromethyl)-

General Synthetic Strategy

The synthesis of 5-(trifluoromethyl)-substituted thiazole derivatives generally involves the cyclization of precursor molecules bearing sulfur and nitrogen functionalities with trifluoromethyl-containing reagents. A common approach includes the use of thiosemicarbazide or related thiourea derivatives as starting materials, followed by ring closure under acidic or dehydrating conditions in the presence of trifluoroacetic acid or trifluoroacetic anhydride as trifluoromethyl sources.

Specific Synthetic Protocols

Synthesis via Thiosemicarbazide and Trifluoroacetic Acid

A documented method for synthesizing 5-trifluoromethyl-1,3,4-thiadiazole derivatives, structurally related to thiazolemethanol compounds, involves the following steps:

  • Thiosemicarbazide (14.5 g) is suspended in 1,4-dioxane (500 mL) in a dry flask with stirring.
  • Trifluoroacetic acid (12 mL) and phosphorus oxychloride (15 mL) are added slowly over 30 minutes.
  • The reaction is maintained for 3 hours, during which hydrogen chloride gas is evolved.
  • After the reaction, the mixture is poured into cold water, and the pH is adjusted to 9 with sodium hydroxide solution to precipitate the product.
  • The solid product, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, is filtered, washed, and dried.

This intermediate can be further transformed into the corresponding thiazolemethanol derivatives by subsequent reactions involving controlled chlorination and nucleophilic substitution.

Cyclization Using Trifluoroacetic Anhydride

Another approach involves the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride to form 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine derivatives, which are closely related structurally to 4-thiazolemethanol, 5-(trifluoromethyl)-:

  • Starting carboxamides are prepared via one-pot reactions from sulfur, 2-cyanoacetamide, and appropriate isothiocyanates.
  • These carboxamides react with trifluoroacetic anhydride under heating, inducing ring closure to form the thiazolo[4,5-d]pyrimidine core with the trifluoromethyl substituent at the 5-position.
  • Subsequent chlorination with phosphorus oxychloride and phosphorus pentachloride yields 7-chloro derivatives.
  • Nucleophilic substitution of the chloro group with various amines leads to amino-substituted derivatives.

This method provides a versatile route to functionalized trifluoromethylated thiazole derivatives with potential biological activity.

Reaction Conditions and Purification

  • The reactions typically require dry conditions and inert atmospheres to prevent hydrolysis or side reactions.
  • Temperature control is critical, with some steps performed at low temperatures (263–268 K) to maintain selectivity.
  • Work-up involves aqueous quenching, pH adjustment, and extraction with organic solvents such as dichloromethane.
  • Purification is commonly achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures, followed by recrystallization from hexane or other suitable solvents to obtain pure crystalline products.

Analytical and Structural Characterization

Spectroscopic Data

  • Infrared spectra show characteristic absorption bands for the trifluoromethyl group in the 1122–1166 cm⁻¹ region.
  • Carbonyl or thiocarbonyl groups exhibit bands around 1661–1666 cm⁻¹ or 1700–1716 cm⁻¹ depending on the derivative.
  • Proton nuclear magnetic resonance spectra reveal signals corresponding to NH protons and methylene groups, with chemical shifts influenced by substitution patterns.
  • Mass spectrometry confirms molecular weights consistent with the trifluoromethylated thiazole structures.

Crystallographic Studies

Single-crystal X-ray diffraction has been employed to confirm the structures and tautomeric forms of these compounds:

  • For example, 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one crystallizes in the triclinic space group P–1, showing a lactim tautomeric form.
  • The crystal packing involves hydrogen bonding, π–π stacking, and C–H···F interactions that stabilize the structure.
  • Another derivative, the amino-substituted compound, crystallizes in the P2₁/n space group with hydrogen bonding linking molecules into chains.

These structural insights are crucial for understanding the compound’s stability and potential interactions in biological systems.

Summary Table of Key Preparation Parameters

Step Starting Material Reagents Conditions Product Purification Yield (approx.)
1 Thiosemicarbazide Trifluoroacetic acid, POCl₃ Stirring, 3 h, room temp 2-amino-5-trifluoromethyl-1,3,4-thiadiazole Filtration, washing, drying High (e.g., 20.6 g from 14.5 g)
2 4-amino-2-thioxo-thiazole-5-carboxamides Trifluoroacetic anhydride Heating 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine derivatives Chromatography, recrystallization Moderate to high
3 5-(trifluoromethyl) derivatives POCl₃, PCl₅ Reflux 7-chloro derivatives Chromatography Moderate
4 7-chloro derivatives Amines (excess) Nucleophilic substitution 7-amino derivatives Chromatography Moderate

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-4-thiazolemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-4-thiazolemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction often involves hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituents Key Functional Groups Reference ID
4-Thiazolemethanol, 5-(trifluoromethyl)- -CF3 (5-position), -CH2OH (4-position) Hydroxymethyl, trifluoromethyl
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole -Cl (5-position), -CF3 (phenyl ring), -CH3 (4-position) Chloromethyl, trifluoromethyl
(4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine -NH2 (5-position), -CF3 (phenyl ring), -CH3 (4-position) Methanamine, trifluoromethyl
[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol -CF3 (5-position), -CH2OH (4-position) (oxazole core) Hydroxymethyl, trifluoromethyl

Key Observations :

  • Functional Group Reactivity: The hydroxymethyl group in 4-thiazolemethanol, 5-(trifluoromethyl)- is more polar and reactive in hydrogen-bonding interactions compared to the chloromethyl group in its chloro analog .
  • Heterocycle Core: Replacing the thiazole ring with oxazole ([5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol) alters electronic properties, as oxazole lacks the sulfur atom, reducing lipophilicity .

Physical and Chemical Properties

Property 4-Thiazolemethanol, 5-(trifluoromethyl)- [5-(Trifluoromethyl)-oxazol-4-yl]methanol 5-(Chloromethyl)-4-methyl-2-(4-CF3-phenyl)thiazole
Molecular Weight (g/mol) Not reported 167.09 291.72
Boiling Point (°C) Not reported 189 (predicted) Not reported
Density (g/cm³) Not reported 1.481 (predicted) Not reported
Key Reactivity Hydroxymethyl participates in H-bonding Similar hydroxyl reactivity Chloromethyl undergoes nucleophilic substitution

Notes:

  • The oxazole analog ([5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol) has a lower molecular weight and predicted boiling point compared to thiazole derivatives, likely due to reduced molecular complexity .
  • The chloromethyl analog’s higher molecular weight (291.72 g/mol) reflects the addition of a phenyl ring and chlorine substituent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(trifluoromethyl)-4-thiazolemethanol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthetic routes typically involve cyclocondensation of thioamides with α-haloketones or via functionalization of preformed thiazole cores. Optimization includes adjusting solvent systems (e.g., THF or dioxane), temperature control (e.g., 70–80°C for cyclization), and catalysts (e.g., triethylamine for deprotonation). Post-synthetic purification via column chromatography or recrystallization ensures ≥97% purity, as validated by HPLC and NMR .

Q. How is the purity of 5-(trifluoromethyl)-4-thiazolemethanol determined, and what analytical techniques are most reliable?

  • Methodology : Purity is assessed using a combination of:

  • Melting point analysis (e.g., mp 107°C as a benchmark ).
  • HPLC with UV detection at 254 nm for quantification.
  • 1H/13C NMR to confirm structural integrity and absence of side products.
  • Mass spectrometry (ESI-MS) for molecular weight verification.

Q. What are the standard protocols for characterizing the physical properties of 5-(trifluoromethyl)-4-thiazolemethanol?

  • Methodology :

  • Solubility profiling in polar (e.g., DMSO, methanol) and nonpolar solvents.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

Advanced Research Questions

Q. What experimental models are suitable for studying the α7 nicotinic acetylcholine receptor (nAChR) modulation by 5-(trifluoromethyl)-4-thiazolemethanol derivatives?

  • Methodology :

  • In vitro : GH4C1 cell lines expressing human α7 nAChR, using Ca²⁺ flux assays (e.g., Fluo-4 AM dye) to measure choline-evoked responses .
  • Ex vivo : Hippocampal slice electrophysiology to evaluate long-term potentiation (LTP) in dentate gyrus synapses .
  • In vivo : DBA/2 mice with genetic auditory gating deficits to assess cognitive rescue effects .

Q. How do 5-(trifluoromethyl)-4-thiazolemethanol derivatives affect α7 nAChR desensitization kinetics, and what methodologies quantify these changes?

  • Methodology :

  • Electrophysiological recordings (e.g., patch-clamp) to measure peak current amplitudes and net charge transfer.
  • Kinetic analysis of desensitization time constants (τdesens) and recovery rates using repeated agonist pulses.
  • Pharmacological validation with α7-specific antagonists (e.g., methyllycaconitine) to confirm target specificity .

Q. What structural features of 5-(trifluoromethyl)-4-thiazolemethanol derivatives are critical for α7 nAChR selectivity over other nicotinic receptors?

  • Methodology :

  • Comparative binding assays against α4β2 and α3β4 nAChRs using radiolabeled ligands (e.g., [³H]epibatidine).
  • Molecular docking studies to identify interactions with α7-specific residues (e.g., loop C regions).
  • SAR analysis of analogs with modified substituents (e.g., replacing trifluoromethyl with halogens) .

Q. How can researchers resolve contradictions in reported allosteric modulation efficacy of 5-(trifluoromethyl)-4-thiazolemethanol derivatives across studies?

  • Methodology :

  • Standardize agonist protocols (e.g., choline vs. acetylcholine EC50 values).
  • Control for receptor expression levels using qPCR or Western blot.
  • Cross-validate findings in multiple models (e.g., cell lines, primary neurons, and transgenic animals) .

Q. What strategies mitigate off-target effects of 5-(trifluoromethyl)-4-thiazolemethanol derivatives in CNS studies?

  • Methodology :

  • Counter-screening against related receptors (e.g., 5-HT3A, GABA receptors).
  • Metabolic stability assays in liver microsomes to identify prodrug candidates.
  • Blood-brain barrier penetration studies using in vitro PAMPA-BBB models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.